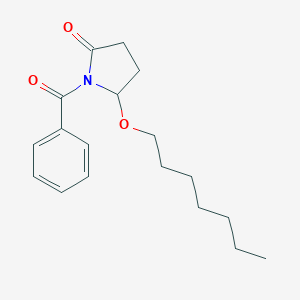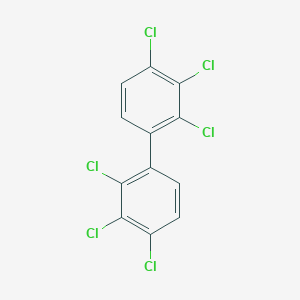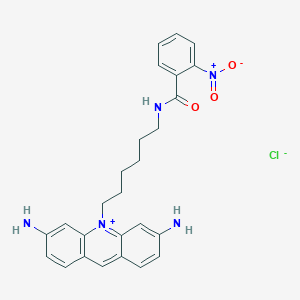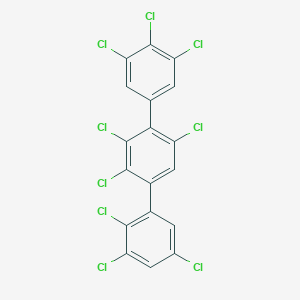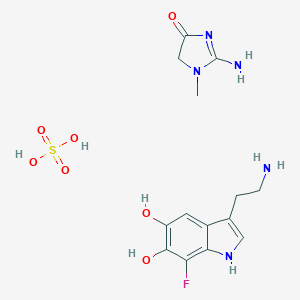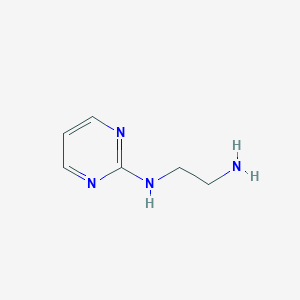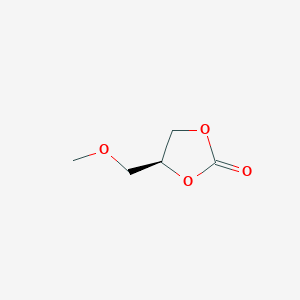
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
概要
説明
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.科学的研究の応用
1. Inhibition of Leukotriene Biosynthesis
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is utilized as a chiral inhibitor in the synthesis of agents that inhibit leukotriene biosynthesis. The structure-activity relationships are explored to provide agents with superior potency in vivo compared to other inhibitors. Asymmetric synthesis is a key method used in the development of these inhibitors, with the aim of targeting leukotriene B4 synthesis, a significant factor in inflammation processes (Crawley & Briggs, 1995).
2. Metabolic Studies and Identification of Urinary Metabolites
The compound is also instrumental in metabolic studies, particularly in identifying urinary metabolites in various substances. For instance, it helps in understanding the metabolic pathways operative in rats for certain compounds, further contributing to the knowledge of metabolic processes and potential implications for human health (Kanamori et al., 2002).
3. Cardiovascular Effects Studies
Researchers have used analogues of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one to study its cardiovascular effects, particularly in inducing bradycardia and hypotension in rats. The stability of these analogues in aqueous solutions and their effect on the cardiovascular system are critical aspects of this research (Milbert & Wiley, 1978).
4. Interaction with Mechanisms Underlying Myocardial Hypertrophy
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one related compounds have been studied for their effects on hypertension and left ventricular hypertrophy. Despite not significantly altering blood pressure or heart rate, these compounds showed a reduction in cardiac mass and fibrotic tissue in the left ventricle, indicating their interaction with mechanisms underlying myocardial hypertrophy and cardiac remodeling (Monopoli et al., 1992).
5. Research in Biomass Conversion and Polymer Chemistry
The compound and its derivatives are significant in the field of biomass conversion and polymer chemistry. They are involved in the synthesis of monomers and polymers, and functional materials, highlighting their potential in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko & Ananikov, 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.
将来の方向性
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
特性
IUPAC Name |
(4S)-4-(methoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSGQMOSYDHNHO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451578 | |
| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
CAS RN |
135682-18-7 | |
| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

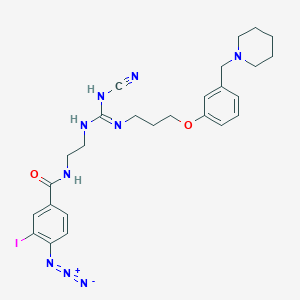
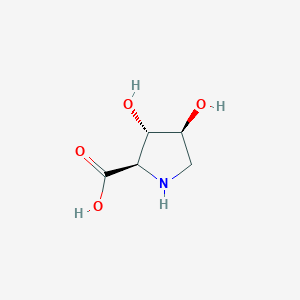

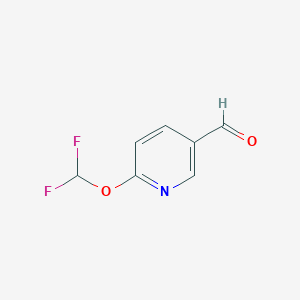
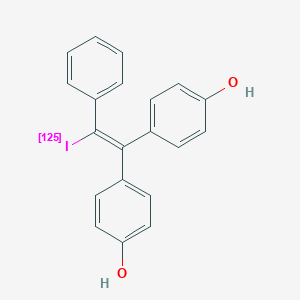
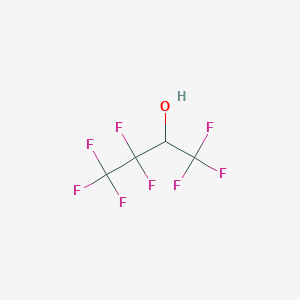
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
